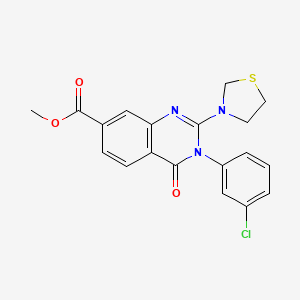
Methyl 3-(3-chlorophenyl)-4-oxo-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
カタログ番号 B2959490
CAS番号:
1251548-92-1
分子量: 401.87
InChIキー: OCGNCGOHZVHOJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(3-chlorophenyl)-4-oxo-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound that contains a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes, namely, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, and/or 4-oxo-4H-chromene-3-carboxaldehyde in absolute ethanol, were heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a total of 34 bonds; 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .作用機序
将来の方向性
特性
IUPAC Name |
methyl 3-(3-chlorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-18(25)12-5-6-15-16(9-12)21-19(22-7-8-27-11-22)23(17(15)24)14-4-2-3-13(20)10-14/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNCGOHZVHOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-4-oxo-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)


![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)